molecular formula C6H11NaO3 B12298079 Sodium 4-hydroxyhexanoate

Sodium 4-hydroxyhexanoate

Cat. No.: B12298079
M. Wt: 154.14 g/mol
InChI Key: JTDPKTPHTKVRSF-UHFFFAOYSA-M
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Description

Sodium 4-hydroxyhexanoate is a chemical compound that belongs to the class of hydroxyalkanoates It is a sodium salt derivative of 4-hydroxyhexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxyhexanoate can be synthesized through the hydrolysis of its corresponding lactone, ε-caprolactone, in the presence of a sodium hydroxide solution . The reaction typically involves heating the lactone with an aqueous solution of sodium hydroxide, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve microbial fermentation processes. Certain bacteria, such as Ralstonia eutropha, can produce polyhydroxyalkanoates (PHAs) that include 4-hydroxyhexanoate units. These PHAs can then be chemically modified to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.

Major Products Formed:

    Oxidation: 4-oxohexanoate or 4-hexanoic acid.

    Reduction: 4-hydroxyhexanol.

    Substitution: Various substituted hexanoates depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium 4-hydroxyhexanoate in biological systems involves its incorporation into polyhydroxyalkanoates by microbial enzymes. These enzymes, such as PHA synthases, catalyze the polymerization of hydroxyalkanoate monomers to form biopolymers. The molecular targets include the active sites of these enzymes, where the hydroxyalkanoate units are activated and incorporated into the growing polymer chain .

Comparison with Similar Compounds

  • Sodium 3-hydroxybutyrate
  • Sodium 4-hydroxybutyrate
  • Sodium 3-hydroxyhexanoate

Comparison: Sodium 4-hydroxyhexanoate is unique due to its six-carbon chain length, which imparts different physical and chemical properties compared to shorter-chain hydroxyalkanoates like sodium 3-hydroxybutyrate. This longer chain length can influence the melting point, crystallinity, and mechanical properties of the resulting polymers, making it suitable for specific applications where these properties are desirable .

Properties

Molecular Formula

C6H11NaO3

Molecular Weight

154.14 g/mol

IUPAC Name

sodium;4-hydroxyhexanoate

InChI

InChI=1S/C6H12O3.Na/c1-2-5(7)3-4-6(8)9;/h5,7H,2-4H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

JTDPKTPHTKVRSF-UHFFFAOYSA-M

Canonical SMILES

CCC(CCC(=O)[O-])O.[Na+]

Origin of Product

United States

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